molecular formula C16H12F6 B1350187 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane CAS No. 287172-66-1

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane

Cat. No. B1350187
M. Wt: 318.26 g/mol
InChI Key: OBMDBKNYJGWWJX-UHFFFAOYSA-N
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Description

1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is a chemical compound with the molecular formula C16H12F61. It has a molecular weight of 318.262 g/mol1. The IUPAC name for this compound is 1-(trifluoromethyl)-2-[2-[2-(trifluoromethyl)phenyl]ethyl]benzene1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane. However, it’s worth noting that the reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 have been reported to proceed smoothly under transition-metal and base-free conditions2.



Molecular Structure Analysis

The molecular structure of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane can be represented by the SMILES notation: C1=CC=C(C(=C1)CCC2=CC=CC=C2C(F)(F)F)C(F)(F)F1. This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.



Chemical Reactions Analysis

Specific chemical reactions involving 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane are not readily available from the sources I have. However, the presence of trifluoromethyl groups in the molecule could potentially influence its reactivity due to their strong electron-withdrawing effect3.



Physical And Chemical Properties Analysis

1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is a white crystalline powder4. It has a melting point range of 74°C to 76°C1. The compound has a high degree of purity, with a specification of ≥97%1.


Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application: The article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The trifluoromethyl group is found in many FDA-approved drugs .
  • Methods of Application: This review summarizes the trifluoromethyl group-containing FDA-approved drugs for the last 20 years .
  • Results: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

Preparation of Tertiary Phosphines

  • Scientific Field: Organophosphorus Chemistry
  • Application Summary: The compound is used in the synthesis of tertiary phosphines .
  • Methods of Application: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine and to several 1,2-bis (dialkylphosphino)benzenes .
  • Results: This synthetic approach continues to be the most widely-used and universal .

Synthesis of Trifluoromethyl Ethers

  • Scientific Field: Organic Chemistry
  • Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethyl ethers .
  • Methods of Application: This review focuses on the synthesis, properties and reactivity of trifluoromethyl ethers .
  • Results: The procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers provided that the alcohol is primary .

Preparation of Tervalent Phosphorus Ligands

  • Scientific Field: Organophosphorus Chemistry
  • Application Summary: The compound is used in the synthesis of tervalent phosphorus ligands .
  • Methods of Application: The interaction of Grignard organomagnesium reagents with corresponding chlorophosphines was found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine, diallylphenylphosphine and to several 1,2-bis (dialkylphosphino)benzenes .
  • Results: This synthetic approach continues to be the most widely-used and universal .

Synthesis of Trifluoromethyl Alkyl Ethers

  • Scientific Field: Organic Chemistry
  • Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethyl alkyl ethers .
  • Methods of Application: This procedure is applicable to the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers provided that the alcohol is primary .
  • Results: The reaction fails when the alcohol is benzylic, secondary or tertiary .

Safety And Hazards

Specific safety and hazard information for 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane is not provided in the sources I have. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for the use and study of 1,2-Bis[2’-(trifluoromethyl)phenyl]ethane are not specified in the sources I have. The compound’s properties suggest potential applications in various fields, but specific future directions would depend on further research and development efforts.


properties

IUPAC Name

1-(trifluoromethyl)-2-[2-[2-(trifluoromethyl)phenyl]ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMDBKNYJGWWJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378294
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis[2'-(trifluoromethyl)phenyl]ethane

CAS RN

287172-66-1
Record name 1,2-Bis[2'-(trifluoromethyl)phenyl]ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Rauniyar - 2009 - era.library.ualberta.ca
Over the past two decades and continuing on, carbonyl allylation chemistry has been a very useful and popular tool for the stereocontrolled formation of carbon-carbon bonds in the field …
Number of citations: 4 era.library.ualberta.ca

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